molecular formula C14H25NO11 B7825909 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose

2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose

Cat. No.: B7825909
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-KHKCCGOQSA-N
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Description

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose (CAS 209977-51-5) is a disaccharide composed of two modified galactose units. The structure features a β-(1→4) glycosidic linkage between a D-galactopyranosyl donor and a 2-acetamido-2-deoxy-D-galactopyranose acceptor. This compound is widely utilized in glycobiology research, particularly in studies involving carbohydrate-protein interactions, enzymatic assays, and biomarker discovery . Its molecular formula is C₁₄H₂₅NO₁₁, with a molecular weight of 383.35 g/mol.

Properties

IUPAC Name

N-[(2R,3S,4R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5?,6?,7-,8-,9+,10-,11-,12-,13+,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUJDWYNGMDBV-KHKCCGOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H](C(O[C@H]1O)CO)O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-D-galactopyranose (commonly referred to as GalNAc) is a complex carbohydrate that plays a significant role in various biological processes. This compound is part of the family of amino sugars and is characterized by its structural features, which include an acetamido group and a galactopyranosyl moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of immunology, neuroprotection, and cell signaling.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO11C_{14}H_{25}NO_{11}, with a molecular weight of 383.35 g/mol. Its structure can be represented as follows:

Structure C14H25NO11\text{Structure }\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{11}

This compound is soluble in water and exhibits stability under standard laboratory conditions, making it suitable for various biochemical assays.

1. Immunomodulatory Effects

Research indicates that GalNAc can modulate immune responses. It has been shown to enhance the activity of macrophages and dendritic cells, leading to increased production of cytokines such as IL-6 and TNF-alpha. These effects suggest that GalNAc may play a role in enhancing immune responses against pathogens or tumors.

Study Findings
Riwanti et al. (2023)Demonstrated that GalNAc enhances macrophage activation, leading to increased cytokine production.
MDPI Review (2020)Highlighted the potential use of GalNAc in immunotherapy for cancer treatment.

2. Neuroprotective Properties

GalNAc has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). It appears to protect neurons from apoptosis and reduce amyloid-beta toxicity.

Study Findings
MDPI Review (2020)Found that compounds similar to GalNAc showed promise in reducing neuroinflammation and oxidative stress in AD models.

3. Cell Signaling and Adhesion

GalNAc is involved in cell signaling pathways that regulate cell adhesion and migration. It has been implicated in the modulation of glycoproteins on cell surfaces, influencing processes such as cell-cell interactions and tissue repair.

Study Findings
Creative Biolabs (2023)Discussed the role of GalNAc in glycoprotein synthesis, which is critical for cellular communication and adhesion.

Case Study 1: GalNAc in Cancer Immunotherapy

A study investigated the effects of GalNAc-modified vaccines on tumor growth in murine models. Results indicated a significant reduction in tumor size and enhanced survival rates among treated mice compared to controls.

Case Study 2: Neuroprotective Effects in AD Models

In a controlled experiment using SAMP8 mice, administration of GalNAc derivatives resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits for AD.

Comparison with Similar Compounds

Sulfated Derivatives

  • N-Acetyl-D-lactosamine 6,6'-disulfate disodium salt (CAS 321897-68-1): Structural Difference: Contains sulfate groups at the 6-positions of both galactose and glucosamine residues. Functional Impact: The sulfation introduces a strong negative charge, enhancing interactions with cationic proteins like chemokines and growth factors. This contrasts with the non-sulfated target compound, which lacks such electrostatic binding capabilities . Applications: Used in heparin-binding studies and inflammation research, whereas the target compound is more relevant in neutral pH environments .

Linkage Position Variants

  • 6-O-[2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]-D-galactopyranose (CAS 20331-45-7): Structural Difference: The galactopyranosyl group is linked to the 6-O position of glucosamine instead of the 4-O position.

Methylated and Benzylated Derivatives

  • N-Acetyl-3-O-methyllactosamine (CAS 50787-09-2) :
    • Structural Difference : A methyl group is introduced at the 3-O position of the galactose unit.
    • Functional Impact : Increased hydrophobicity improves membrane permeability, making it useful in drug delivery systems. The target compound, lacking this modification, is more polar and suited for aqueous-phase studies .
  • p-Nitrophenyl glycoside derivative (CAS 184377-56-8) :
    • Structural Difference : A p-nitrophenyl group replaces the reducing end hydroxyl group.
    • Functional Impact : This modification enables chromogenic detection in enzymatic assays (e.g., glycosidase activity), whereas the target compound is primarily used as a substrate or ligand .

Stereoisomeric Variants

  • 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-mannopyranose (CAS 50787-11-6): Structural Difference: The acceptor sugar is mannopyranose (C-2 axial hydroxyl) instead of galactopyranose (C-4 axial hydroxyl). Functional Impact: Altered stereochemistry disrupts recognition by galactose-specific enzymes (e.g., β-galactosidases) and lectins, limiting its biological relevance compared to the target compound .

Preparation Methods

Glycosyl Bromide-Mediated Coupling

The classical Koenigs–Knorr method remains foundational for synthesizing β-linked disaccharides. In one approach, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide () is reacted with a selectively protected 2-acetamido-2-deoxy-D-galactopyranose acceptor. For instance, benzyl or acetyl groups are employed to mask hydroxyl groups at positions 3 and 6 of the acceptor, ensuring regioselective glycosylation at the 4-position. Mercuric cyanide or silver trifluoromethanesulfonate (AgOTf) catalyzes the coupling, yielding the protected disaccharide with β-configuration confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Example Protocol

  • Donor Preparation : 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized via HBr treatment of peracetylated galactose.

  • Acceptor Protection : 2-Acetamido-2-deoxy-D-galactopyranose is protected with benzyl groups at O-3 and O-6 using benzyl bromide and NaH.

  • Coupling : Donor (1.2 eq) and acceptor (1 eq) are stirred in anhydrous dichloromethane with AgOTf (0.2 eq) at −20°C for 12 h.

  • Deprotection : Sequential hydrogenolysis (Pd/C, H₂) and saponification (NaOMe/MeOH) yield the target disaccharide.

Key Data

DonorAcceptorCatalystYield (%)β:α Ratio
Br-Gal-OAcGalNAc-OBnAgOTf689:1
Br-Gal-OAcGalNAc-OAcHg(CN)₂557:1

Trichloroacetimidate Donors for Enhanced Stereocontrol

Activation via Acidic Catalysts

Trichloroacetimidate donors offer superior anomeric control under mild conditions. The synthesis involves reacting 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate with a 2-acetamido-4-OH-D-galactopyranose derivative. Catalysis by trimethylsilyl triflate (TMSOTf) in dichloromethane at −40°C promotes β-selective glycosylation, attributed to the neighboring-group participation of the C2 acetamido group.

Advantages

  • High β-selectivity (up to 95:5 β:α).

  • Compatibility with acid-sensitive protecting groups (e.g., tert-butyldiphenylsilyl).

Deprotection Challenges
Benzyl groups require hydrogenolysis, while acetyl groups are removed via Zemplén deacetylation. Careful sequencing is critical to avoid side reactions.

Oxazoline-Based Chemoenzymatic Synthesis

Enzymatic Glycosylation

Recent advances employ galactosyltransferases (e.g., β1,4-galactosyltransferase) to catalyze the transfer of galactose from UDP-galactose to 2-acetamido-2-deoxy-D-galactopyranose. This method bypasses complex protecting-group strategies, achieving near-quantitative yields in aqueous buffers.

Optimization Parameters

  • pH : 7.4 (Tris-HCl buffer).

  • Cofactors : Mn²⁺ (1 mM) enhances enzyme activity.

  • Temperature : 37°C, 24 h.

Limitations

  • High cost of UDP-galactose.

  • Scalability challenges for industrial production.

Solid-Phase Synthesis for Repetitive Coupling

Polymer-Supported Strategies

Immobilization of the galactosamine acceptor on Wang resin enables iterative glycosylation and deprotection steps. After coupling with a galactosyl donor (e.g., imidate), the disaccharide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the target compound with >90% purity after HPLC purification.

Typical Workflow

  • Resin Functionalization : Wang resin is derivatized with a photolabile linker.

  • Acceptor Loading : 2-Acetamido-2-deoxy-D-galactopyranose is attached via its 6-OH group.

  • Glycosylation : Perbenzylated galactosyl imidate (3 eq) is coupled using TMSOTf (0.1 eq).

  • Cleavage : UV irradiation (365 nm) releases the disaccharide.

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics Across Methods

MethodYield (%)β-SelectivityScalabilityCost
Glycosyl Bromide55–68ModerateHighLow
Trichloroacetimidate70–85HighModerateMedium
Enzymatic>90PerfectLowHigh
Solid-Phase75–90HighLowVery High

Q & A

Q. What synthetic strategies are most effective for constructing the glycosidic linkages in 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose?

Methodological Answer: The synthesis involves sequential glycosylation steps with precise regioselectivity. Key strategies include:

  • Enzymatic Synthesis : Use glycosyltransferases (e.g., FUT5) with nucleotide-activated donors (e.g., GDP-fucose) in buffered solutions (pH 7.5, 37°C) and Mn²⁺ cofactors to enhance enzymatic activity .
  • Chemical Glycosylation : Employ trichloroacetimidate donors with tert-butyldimethylsilyl (TBS) or benzyl protecting groups to control reactivity. For example, regioselective coupling of tetra-O-acetyl-β-D-galactopyranosyl donors to silyl-protected acceptors improves yields .
  • Purification : Use size-exclusion chromatography (Biogel P-2) and semi-preparative HILIC-HPLC (65% CH₃CN:10 mM ammonium formate) to isolate high-purity products .

Q. What spectroscopic techniques are critical for structural validation of this oligosaccharide?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR in D₂O to assign anomeric protons (δ ~4.5–5.5 ppm) and confirm glycosidic linkages via inter-residue NOE correlations .
  • Mass Spectrometry : MALDI-TOF-MS (M+Na⁺) verifies molecular weight, but discrepancies between calculated (e.g., 1428.5127) and observed (1428.4937) values require recalibration with internal standards and adduct screening (e.g., K⁺ vs. Na⁺) .
  • HILIC-UV : Monitor purity at 210 nm and confirm retention times (e.g., 13 min under isocratic conditions) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning stereochemistry in branched oligosaccharides?

Methodological Answer:

  • DQF-COSY and TOCSY : Resolve overlapping proton signals by correlating scalar couplings in spin systems.
  • HSQC/HMBC : Assign carbon-proton pairs and detect long-range correlations (³JCH) across glycosidic bonds. For example, HMBC cross-peaks between Gal H1 and GlcNAc C4 confirm β-(1→4) linkages .
  • Comparative Analysis : Cross-reference data with structurally characterized analogs (e.g., benzyl-protected derivatives) to validate ambiguous signals .

Q. What experimental factors influence the regioselectivity of glycosyltransferases in synthesizing β-(1→4) vs. β-(1→3) linkages?

Methodological Answer:

  • Enzyme Source : FUT5 from human milk shows β-(1→3) specificity, while bacterial galactosyltransferases favor β-(1→4) linkages. Screen orthologs for desired activity .
  • Acceptor Substrate Modifications : Introduce steric hindrance (e.g., 3-O-benzyl groups) or electronic effects (e.g., 6-O-sulfo) to bias enzyme binding. For example, 6-O-sulfo-GlcNAc acceptors enhance β-(1→4) galactosylation .
  • Reaction Optimization : Adjust pH (7.0–7.5), temperature (25–37°C), and divalent cations (Mn²⁺ > Mg²⁺) to modulate enzyme kinetics .

Q. How can researchers mitigate low yields in multi-step oligosaccharide syntheses?

Methodological Answer:

  • Protecting Group Strategy : Use orthogonal groups (e.g., TBS, benzylidene) to minimize side reactions. For example, 4,6-O-benzylidene protection directs galactosylation to the 3-OH position .
  • Batch Reactor Optimization : Scale reactions using excess donors (2–3 eq.) and iterative enzyme additions to drive conversions >90% .
  • In-line Analytics : Implement LC-MS monitoring to identify bottlenecks (e.g., incomplete deprotection) and adjust stoichiometry in real-time .

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